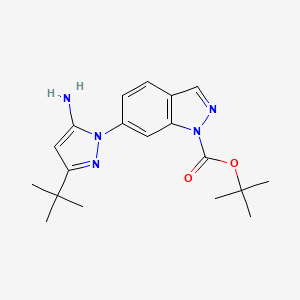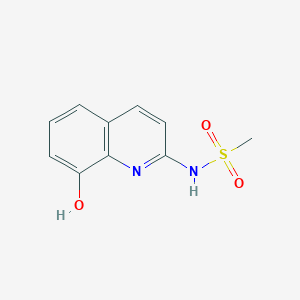![molecular formula C11H8N4 B13880558 2-Phenyl-1H-imidazo[4,5-d]pyridazine CAS No. 1081-28-3](/img/structure/B13880558.png)
2-Phenyl-1H-imidazo[4,5-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings fused together. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with phenyl isocyanide under acidic conditions to form the desired imidazo[4,5-d]pyridazine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[4,5-d]pyridazine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-1H-imidazo[4,5-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Pyridazine: A simpler analog with similar biological activities.
Imidazo[1,2-a]pyridine: Another fused heterocycle with distinct pharmacological properties.
Imidazo[1,2-b]pyridazine: A closely related compound with variations in biological activity.
Uniqueness: 2-Phenyl-1H-imidazo[4,5-d]pyridazine stands out due to its unique fusion of imidazole and pyridazine rings, which imparts distinct electronic and steric properties. These features make it a versatile scaffold for drug development and other applications .
Propiedades
Número CAS |
1081-28-3 |
|---|---|
Fórmula molecular |
C11H8N4 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
2-phenyl-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-8(5-3-1)11-14-9-6-12-13-7-10(9)15-11/h1-7H,(H,14,15) |
Clave InChI |
MUKXTNPYJPZHHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CN=NC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13880478.png)
![Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
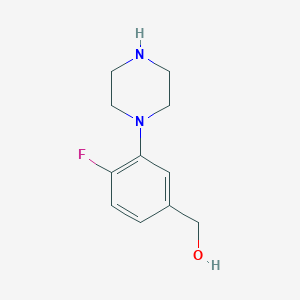
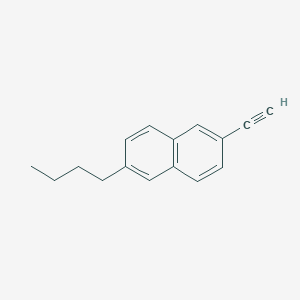
![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
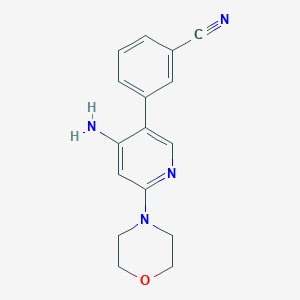
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
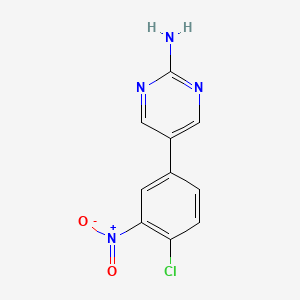
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
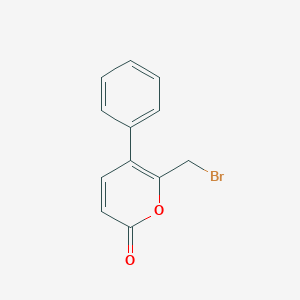
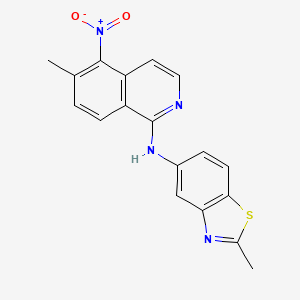
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
